
Methyl (5-((methylthio)methoxy)-1H-benzimidazol-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (5-((methylthio)methoxy)-1H-benzimidazol-2-yl)carbamate is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring, which is a fused ring system consisting of benzene and imidazole rings. The compound also contains a carbamate group, which is an ester of carbamic acid. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5-((methylthio)methoxy)-1H-benzimidazol-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 5-((methylthio)methoxy)-1H-benzimidazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (5-((methylthio)methoxy)-1H-benzimidazol-2-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the benzimidazole ring.
Applications De Recherche Scientifique
Methyl (5-((methylthio)methoxy)-1H-benzimidazol-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand for binding studies.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl (5-((methylthio)methoxy)-1H-benzimidazol-2-yl)carbamate involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity. The carbamate group can also interact with nucleophiles, leading to the formation of covalent bonds with target molecules. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl carbamate: A simpler ester of carbamic acid, used primarily in the textile and polymer industries.
Ethyl carbamate: Known for its use in the synthesis of pharmaceuticals and as a preservative in some alcoholic beverages.
Benzimidazole derivatives: A broad class of compounds with diverse biological activities, including antifungal, antiviral, and anticancer properties.
Uniqueness
Methyl (5-((methylthio)methoxy)-1H-benzimidazol-2-yl)carbamate is unique due to the presence of both the benzimidazole ring and the carbamate group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
54029-24-2 |
|---|---|
Formule moléculaire |
C11H13N3O3S |
Poids moléculaire |
267.31 g/mol |
Nom IUPAC |
methyl N-[6-(methylsulfanylmethoxy)-1H-benzimidazol-2-yl]carbamate |
InChI |
InChI=1S/C11H13N3O3S/c1-16-11(15)14-10-12-8-4-3-7(17-6-18-2)5-9(8)13-10/h3-5H,6H2,1-2H3,(H2,12,13,14,15) |
Clé InChI |
HZWDNCIOQHHJRM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)OCSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


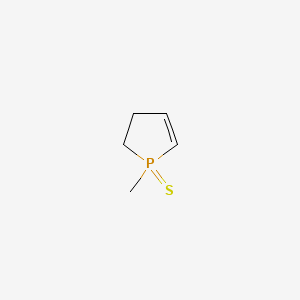

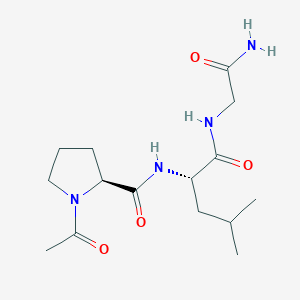
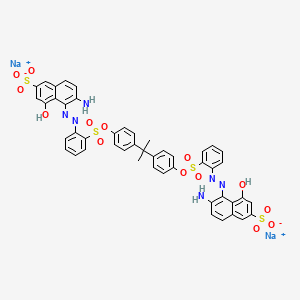
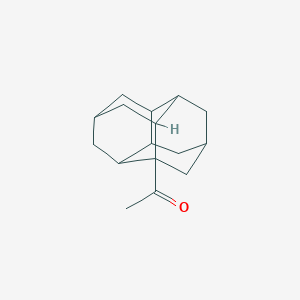
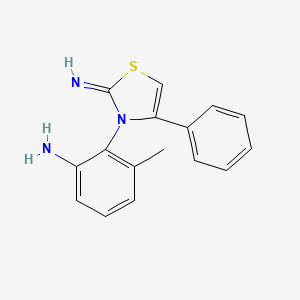
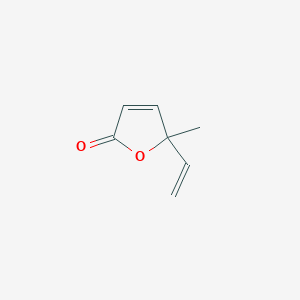
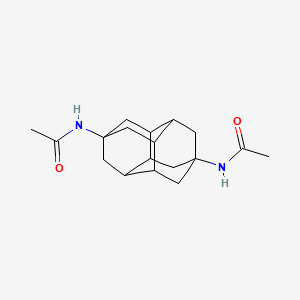
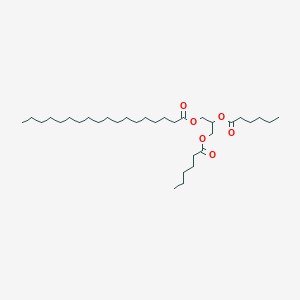
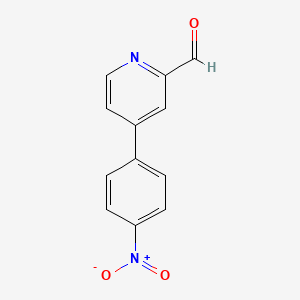

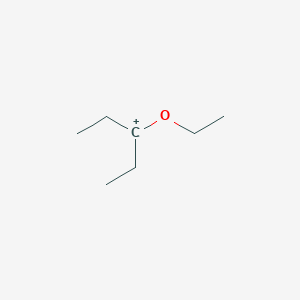
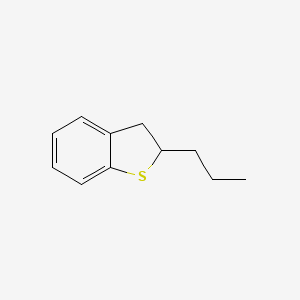
![5,5-Diethynyl-5H-dibenzo[b,d]silole](/img/structure/B14637419.png)
